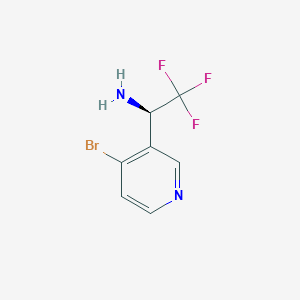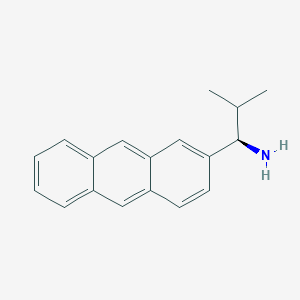
(1R)-1-(2-Anthryl)-2-methylpropylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-(2-Anthryl)-2-methylpropylamine is an organic compound that features an anthracene moiety attached to a chiral amine. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the anthracene group imparts unique photophysical properties, making it a subject of study in photochemistry and photophysics.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(2-Anthryl)-2-methylpropylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromoanthracene and ®-2-methylpropylamine.
Grignard Reaction: 2-Bromoanthracene is reacted with magnesium in dry ether to form the corresponding Grignard reagent.
Nucleophilic Substitution: The Grignard reagent is then reacted with ®-2-methylpropylamine under anhydrous conditions to yield this compound.
Industrial Production Methods: While the above method is suitable for laboratory-scale synthesis, industrial production may involve optimized conditions such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvent Systems: Selection of solvents that maximize yield and purity.
Purification: Advanced purification techniques like column chromatography or recrystallization to obtain high-purity product.
化学反应分析
Types of Reactions: (1R)-1-(2-Anthryl)-2-methylpropylamine undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the anthracene group to dihydroanthracene.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: N-substituted amines.
科学研究应用
(1R)-1-(2-Anthryl)-2-methylpropylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules like DNA and proteins.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other photonic devices.
作用机制
The mechanism of action of (1R)-1-(2-Anthryl)-2-methylpropylamine involves its interaction with molecular targets through:
Binding: The anthracene moiety can intercalate into DNA, affecting its function.
Pathways: The compound can modulate signaling pathways by interacting with specific proteins or enzymes.
相似化合物的比较
(1R)-1-(2-Anthryl)-2-methylpropanol: Similar structure but with a hydroxyl group instead of an amine.
(1R)-1-(2-Anthryl)-2-methylpropanoic acid: Contains a carboxyl group instead of an amine.
Uniqueness:
Photophysical Properties: The presence of the anthracene group imparts unique photophysical properties.
Chirality: The chiral center in (1R)-1-(2-Anthryl)-2-methylpropylamine adds to its uniqueness, influencing its interactions with biological targets.
属性
分子式 |
C18H19N |
|---|---|
分子量 |
249.3 g/mol |
IUPAC 名称 |
(1R)-1-anthracen-2-yl-2-methylpropan-1-amine |
InChI |
InChI=1S/C18H19N/c1-12(2)18(19)16-8-7-15-9-13-5-3-4-6-14(13)10-17(15)11-16/h3-12,18H,19H2,1-2H3/t18-/m1/s1 |
InChI 键 |
XYRDBHHDUROQIL-GOSISDBHSA-N |
手性 SMILES |
CC(C)[C@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
规范 SMILES |
CC(C)C(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


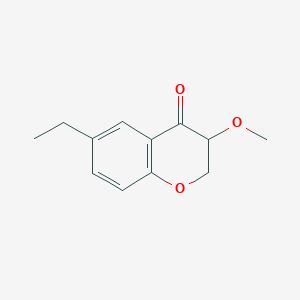
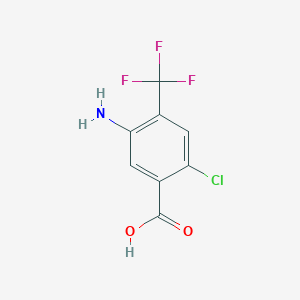

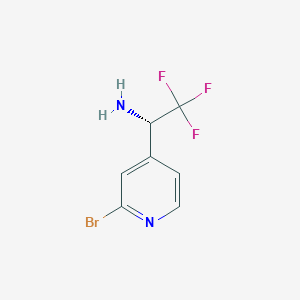
![(3S)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13043944.png)

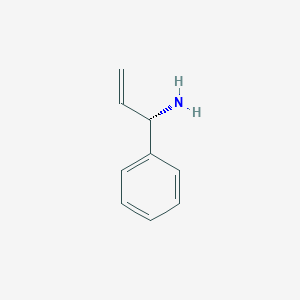
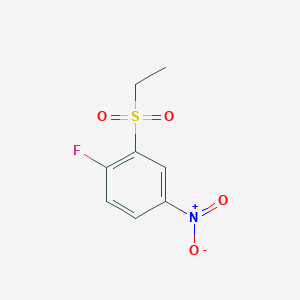


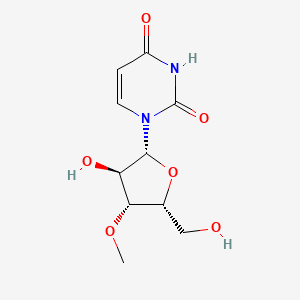
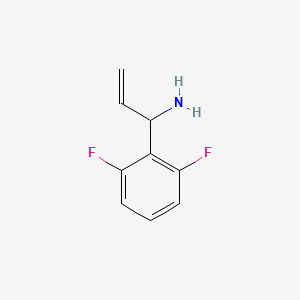
![(R)-7-(2-Chloro-5-methylpyrimidin-4-YL)-3-methyl-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one](/img/structure/B13043985.png)
